

Quin-C7: A Technical Guide to its Structure, Function, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin-C7 is a synthetic, small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor implicated in the regulation of inflammatory responses. This document provides a comprehensive technical overview of **Quin-C7**, including its chemical structure, mechanism of action, and detailed methodologies for its experimental characterization. Quantitative data from key functional assays are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Chemical Structure and Properties

Quin-C7 is a quinazolinone derivative with the chemical name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide. Its molecular formula is C25H25N3O4, and it has a molecular weight of 431.49 g/mol .



Property	Value
Molecular Formula	C25H25N3O4
Molecular Weight	431.49 g/mol
Chemical Name	4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide
CAS Number	871100-12-8
Appearance	Crystalline solid
Solubility	Soluble in DMSO

Mechanism of Action: FPR2/ALX Antagonism

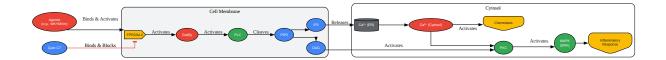
Quin-C7 functions as a competitive antagonist of FPR2/ALX, a receptor known for its dual role in both pro-inflammatory and pro-resolving pathways, depending on the activating ligand. **Quin-C7** selectively binds to FPR2, thereby blocking the binding of cognate agonists such as the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm) and the endogenous pro-inflammatory mediator Serum Amyloid A (SAA). This antagonism effectively inhibits the initiation of downstream signaling cascades that lead to cellular responses like calcium mobilization, chemotaxis, and the release of inflammatory mediators.

A notable structural feature of **Quin-C7** is the hydroxyl group on the 2-phenyl ring of the quinazolinone backbone. This is a critical modification compared to the structurally similar FPR2 agonist, Quin-C1, which possesses a methoxy group at the same position. This minor chemical change is responsible for the switch from agonistic to antagonistic activity.[1]

Signaling Pathways

Activation of FPR2 by an agonist typically leads to the dissociation of the coupled heterotrimeric G-protein into its $G\alpha i$ and $G\beta \gamma$ subunits. These subunits then trigger multiple downstream signaling pathways. By blocking agonist binding, **Quin-C7** prevents the initiation of these cascades.





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Caption: FPR2 signaling pathway and the inhibitory action of Quin-C7.

Quantitative Data

The antagonist activity of **Quin-C7** has been quantified in several key functional assays.

Assay	Agonist	Cell Line	Parameter	Value	Reference
Receptor Binding	[125I]WKYM Vm	RBL-2H3- FPRL1	Ki	6.7 μΜ	[1]
Calcium Mobilization	WKYMVm	RBL-2H3- FPRL1	IC50	~10 μM	[2]
Chemotaxis	WKYMVm	RBL-2H3- FPRL1	IC50	~5 μM	[2]
Arachidonic Acid-Induced Ear Edema	Arachidonic Acid	Mouse	% Inhibition (1 mg/ear)	~40%	[1]

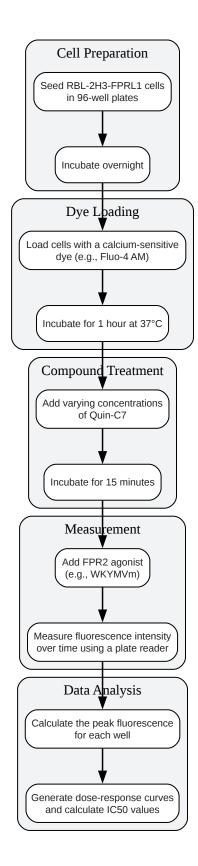
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay



This assay measures the ability of **Quin-C7** to inhibit agonist-induced increases in intracellular calcium concentration.





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Caption: Workflow for the calcium mobilization assay.

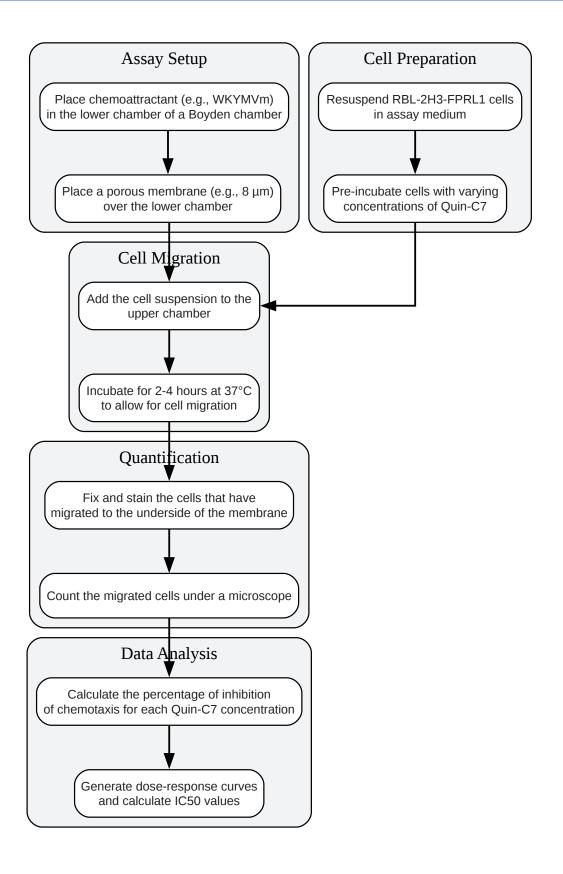
Detailed Steps:

- Cell Culture: RBL-2H3 cells stably transfected with human FPRL1 (FPR2) are cultured in MEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 μg/ml streptomycin.
- Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5
 x 10⁴ cells/well and incubated overnight.
- Dye Loading: The culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
- Compound Incubation: After washing, cells are pre-incubated with various concentrations of Quin-C7 or vehicle (DMSO) for 15 minutes at room temperature.
- Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. An FPR2 agonist (e.g., WKYMVm) is added, and the fluorescence intensity is measured kinetically.
- Data Analysis: The peak fluorescence response is determined for each concentration of Quin-C7. The data are normalized to the response of the agonist alone, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Chemotaxis Assay

This assay assesses the ability of **Quin-C7** to block the directed migration of cells towards a chemoattractant.





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Caption: Workflow for the chemotaxis assay.



Detailed Steps:

- Chamber Preparation: A chemoattractant (e.g., WKYMVm) in assay buffer is added to the lower wells of a multi-well chemotaxis chamber (e.g., Boyden chamber). A porous polycarbonate membrane (typically 8 μm pore size) is placed over the lower wells.
- Cell Preparation: RBL-2H3-FPRL1 cells are harvested, washed, and resuspended in assay buffer. The cells are then pre-incubated with various concentrations of Quin-C7 or vehicle for 15-30 minutes at room temperature.
- Cell Addition and Incubation: The cell suspension is added to the upper wells of the chemotaxis chamber. The chamber is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
- Quantification of Migration: After incubation, non-migrated cells on the upper surface of the
 membrane are removed. The membrane is then fixed and stained (e.g., with Diff-Quik). The
 number of cells that have migrated to the lower surface of the membrane is quantified by
 microscopy.
- Data Analysis: The number of migrated cells in the presence of **Quin-C7** is compared to the number of cells that migrated towards the agonist alone. The percent inhibition is calculated, and IC50 values are determined from the dose-response curve.

Arachidonic Acid-Induced Ear Edema in Mice

This in vivo model is used to assess the anti-inflammatory activity of topically applied Quin-C7.

Detailed Steps:

- Animal Acclimatization: Male ICR mice (or a similar strain) are acclimatized for at least one week before the experiment.
- Compound Application: A solution of **Quin-C7** in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.



- Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of arachidonic acid in the same vehicle is applied to the same ear to induce an inflammatory response.
- Measurement of Edema: After a specified time (e.g., 1 hour), the mice are euthanized, and a
 biopsy punch is used to collect a standardized section from both the treated and control
 ears. The weight of each ear punch is measured.
- Data Analysis: The degree of edema is calculated as the difference in weight between the
 arachidonic acid-treated ear punch and the vehicle-treated ear punch. The percent inhibition
 of edema by Quin-C7 is calculated by comparing the edema in the Quin-C7-treated group to
 the group that received only arachidonic acid.

Conclusion

Quin-C7 is a well-characterized antagonist of the FPR2/ALX receptor with demonstrated in vitro and in vivo anti-inflammatory activity. Its defined chemical structure and clear mechanism of action make it a valuable tool for researchers studying the role of FPR2 in inflammation and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for the further investigation and application of **Quin-C7** in preclinical research.

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References

- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quin-C7: A Technical Guide to its Structure, Function, and Experimental Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3161580#quin-c7-structure-and-function]



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